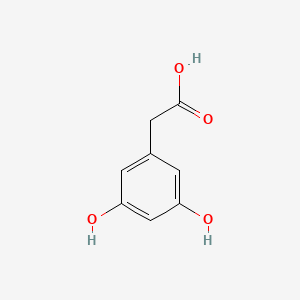

3,5-Dihydroxyphenylacetic acid

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(3,5-dihydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4,9-10H,3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOVOJJDSFSXJQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196917 | |

| Record name | Benzeneacetic acid, 3,5-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4670-09-1 | |

| Record name | 3,5-Dihydroxyphenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4670-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dihydroxyphenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004670091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, 3,5-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-DIHYDROXYPHENYLACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T78075BPM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Metabolic Pathways of 3,5 Dihydroxyphenylacetic Acid

Enzymatic Synthesis of 3,5-Dihydroxyphenylacetic Acid

The enzymatic production of this compound (3,5-DHPAA) is a key process in the biosynthesis of certain secondary metabolites, particularly in bacteria. This pathway involves specific enzymes that catalyze the formation of the characteristic dihydroxyphenyl structure from simple precursors.

Role of Polyketide Synthases (PKS) in this compound Production

Polyketide synthases (PKSs) are a family of enzymes that play a central role in the biosynthesis of a wide array of natural products. nih.gov Specifically, Type III PKSs are responsible for the synthesis of 3,5-DHPAA. nih.govnih.gov One such enzyme, DpgA, found in the balhimycin (B1255283) biosynthetic gene cluster of Amycolatopsis mediterranei, has been identified and characterized. nih.govsemanticscholar.org This enzyme catalyzes the condensation of four molecules of a specific precursor to form the core structure of 3,5-DHPAA. nih.gov

The inactivation of the gene encoding for DpgA (the dpgA gene) leads to a halt in the production of balhimycin, a glycopeptide antibiotic. nih.gov This production can be restored by supplying the organism with 3,5-DHPAA, confirming that this compound is a crucial intermediate in the antibiotic's biosynthetic pathway and a direct product of the PKS reaction. nih.gov The DpgA enzyme shares a 20-30% identity with plant chalcone (B49325) synthases, indicating a shared evolutionary origin and mechanistic similarities. nih.gov

Further research has shown that the synthesis of 3,5-DHPAA is not solely dependent on DpgA. The process involves a series of enzymatic reactions where the initial tetraketide compound formed by the PKS is further modified by other enzymes like hydratase/dehydratase and oxidase/thioesterase to yield the final 3,5-DHPAA molecule. nih.gov In some fungal systems, PKSs generate a dihydroxyphenylacetic acid moiety through a C8–C3 aldol (B89426) reaction. pnas.org

Precursors and Substrates in this compound Biosynthesis (e.g., Malonyl-CoA)

The primary precursor for the enzymatic synthesis of 3,5-DHPAA is malonyl-CoA. nih.govwikipedia.org The Type III PKS enzyme, DpgA, exclusively utilizes four molecules of malonyl-CoA as its substrate. nih.gov This process involves the iterative condensation of these malonyl-CoA units to build a polyketide chain, which then undergoes cyclization and aromatization to form the 3,5-dihydroxyphenylacetyl-CoA intermediate. researchgate.net

The mechanism of polyketide chain elongation and cyclization is complex. It is proposed that polyketidyl-CoA can act as both a starter and an extender unit in the reaction catalyzed by DpgA. rhea-db.org

Microbial Metabolism and Biotransformation of Related Compounds

Microorganisms, particularly those residing in the human gut, play a significant role in the metabolism of various dietary compounds, leading to the formation of 3,5-DHPAA and its isomers. This biotransformation is a key aspect of the interaction between diet, microbiota, and host health.

Degradation of Flavonoids to this compound by Intestinal Microflora

Dietary flavonoids, such as quercetin (B1663063) and myricetin (B1677590), are extensively metabolized by the intestinal microflora. mdpi.com This microbial degradation often involves the cleavage of the C-ring of the flavonoid structure, resulting in the formation of various phenolic acids, including 3,5-DHPAA. For instance, the degradation of flavonols like myricetin by gut microbiota can yield 3,5-DHPAA as a major metabolite.

Several bacterial species have been identified as key players in this process. Eubacterium ramulus, a common inhabitant of the human intestine, is known to degrade a wide variety of flavonoids. nih.govoup.com Studies have shown that resting cells of E. ramulus can convert quercetin to 3,4-dihydroxyphenylacetic acid. nih.gov Similarly, Clostridium perfringens and Bacteroides fragilis have been reported to degrade quercetin into 3,4-dihydroxyphenylacetic acid. foodandnutritionresearch.net While the direct conversion of flavonoids to 3,5-DHPAA by specific bacterial strains is an area of ongoing research, the general pathway of flavonoid degradation by gut microbiota is a recognized source of various dihydroxyphenylacetic acid isomers.

The process of flavonoid degradation by intestinal bacteria involves several enzymatic steps, including reduction and C-ring cleavage. mdpi.com This biotransformation significantly alters the bioavailability and biological activity of the parent flavonoids. mdpi.com

Biotransformation of Phenylacetic Acid to Dihydroxyphenylacetic Acid Isomers

Microorganisms are capable of hydroxylating phenylacetic acid at different positions on the aromatic ring, leading to the formation of various dihydroxyphenylacetic acid isomers. Several fungi and bacteria can metabolize phenylacetic acid via hydroxylated intermediates. google.comapsnet.org For example, Aspergillus niger can transform phenylacetic acid into its ortho-, meta-, and para-hydroxylated derivatives. apsnet.org

The aerobic metabolism of phenylacetic acid in some bacteria, such as Pseudomonas putida, is initiated by the CoA thioesterification of the acid. asm.org However, other pathways involving direct hydroxylation also exist. For instance, some microorganisms can introduce a second hydroxyl group at position 5 or 6 of 2-hydroxyphenylacetic acid. google.com The degradation of phenylacetonitrile (B145931) by the acidotolerant black yeast Exophiala oligosperma R1 is presumed to proceed through phenylacetic acid, 2-hydroxyphenylacetic acid, and then 2,5-dihydroxyphenylacetic acid (homogentisic acid). nih.gov

The hydroxylation of phenylacetic acid derivatives is also a known microbial biotransformation. For example, microbial hydroxylation of o-bromophenylacetic acid can yield 2-bromo-5-hydroxyphenylacetic acid. nih.gov

Microbial Conversion of L-Tyrosine and L-Phenylalanine to 2,5-Dihydroxyphenylphenylacetic Acid (Homogentisic Acid)

The amino acids L-tyrosine and L-phenylalanine are precursors for the biosynthesis of 2,5-dihydroxyphenylacetic acid, also known as homogentisic acid, in various microorganisms. google.comnih.gov This metabolic pathway is a key part of the catabolism of these aromatic amino acids. frontiersin.org

In many aerobic organisms, the degradation of L-tyrosine starts with its conversion to 4-hydroxyphenylpyruvate. frontiersin.orgoup.com This intermediate is then converted to homogentisic acid by the enzyme 4-hydroxyphenylpyruvate dioxygenase. oup.com A similar pathway exists for L-phenylalanine, which is first hydroxylated to L-tyrosine. nih.govoup.com

Certain microorganisms, such as the mutant strain Yarrowia lipolytica ATCC 20875, have been specifically identified for their ability to convert L-tyrosine or L-phenylalanine to homogentisic acid with high efficiency. google.comgoogle.com In some bacteria, like Pseudomonas putida, the genes responsible for the catabolism of homogentisate (B1232598) form a single transcriptional unit. nih.gov The accumulation of homogentisic acid can lead to the formation of pyomelanin, a brown-black pigment, through autoxidation and polymerization, especially when the downstream enzyme homogentisate 1,2-dioxygenase is deactivated. frontiersin.orgbiorxiv.org

Metabolic Fate in Mammalian Systems

The metabolic journey of this compound (3,5-DHPAA) in mammals is intricately linked to the biotransformation of dietary compounds, particularly flavonoids, by the intestinal microflora. While it shares structural similarities with endogenous neurotransmitter metabolites, its primary origin in mammalian systems is exogenous.

Relationship to Neurotransmitter Metabolism (e.g., Dopamine (B1211576), Myricetin)

While 3,5-DHPAA is a dihydroxyphenylacetic acid, its direct role in the primary metabolic pathways of neurotransmitters like dopamine is less prominent than its isomer, 3,4-dihydroxyphenylacetic acid (DOPAC). wikipedia.org Dopamine is primarily metabolized by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) to form DOPAC and homovanillic acid (HVA). wikipedia.orgmdpi.comnih.gov Some sources mention 3,5-DHPAA as a metabolite of dopamine, but this appears to be a less significant pathway compared to the production of DOPAC. ontosight.ai

The more established metabolic link for 3,5-DHPAA is with the flavonoid myricetin. nih.gov Myricetin, a flavonol found in various plant-based foods, undergoes extensive metabolism by intestinal microorganisms after oral ingestion. nih.govfocusontoxpath.com This microbial action involves the cleavage of the flavonoid's C-ring, leading to the formation of simpler phenolic acids, with 3,5-DHPAA being a significant product. nih.gov A metabolic hypothesis even suggests that myricetin, when taken orally, might be transformed into 3,5-DHPAA, which could then cross the blood-brain barrier to exert neuroprotective effects. e-neurospine.org

Excretion Patterns and Metabolite Identification

Following the consumption of foods rich in certain flavonoids like myricetin, 3,5-DHPAA is identified as a metabolite in urine and plasma. nih.govscispace.com Studies in rats have shown that after oral administration of myricetin, 3,5-DHPAA is one of several metabolites detected in urine, plasma, and feces. scispace.comnih.gov In one study, after giving rats a single oral dose of myricetin, the parent compound and seven metabolites, including 3,5-DHPAA, were identified. scispace.comresearchgate.net The excretion profile indicates that after absorption, these metabolites are processed and eliminated by the body. Research has also identified other metabolites of myricetin, such as 3,4,5-trihydroxyphenylacetic acid, as well as methylated and glucuronidated forms. scispace.comresearchgate.net In humans, after consuming fruits containing myricetin, conjugated metabolites are found in serum and urine. mdpi.com For instance, after guava ingestion, myricetin metabolites were recovered from urine. mdpi.com

The table below summarizes the findings from a study identifying myricetin metabolites in rats.

Table 1: Metabolites of Myricetin Identified in Rat Biological Samples. scispace.comresearchgate.net

| Metabolite ID | Compound Name | Found in Plasma | Found in Urine | Found in Feces |

|---|---|---|---|---|

| M1 | This compound | ✔ | ✔ | ✔ |

| M2 | 3,4,5-Trihydroxyphenylacetic acid | ✔ | ✔ | ✔ |

| M3 | Methylate myricetin | ✔ | ✔ | |

| M4 | Dimethylate myricetin | ✔ | ||

| M5 | Tetramethylate myricetin | ✔ | ||

| M6 | Myricetin monoglucuronide | ✔ | ✔ | |

| M7 | Myricetin diglucuronide | ✔ |

Intestinal Microflora Influence on this compound Metabolism in vivo and in vitro

The intestinal microbiota plays an indispensable role in the formation of 3,5-DHPAA from dietary flavonoids. nih.govfrontiersin.orgmdpi.com Gut bacteria possess a wide array of enzymes, such as β-glucosidases, that can hydrolyze flavonoid glycosides to their aglycones. cambridge.org Subsequently, through processes like C-ring cleavage, these bacteria break down the complex flavonoid structure into smaller phenolic acids. frontiersin.orgcambridge.org

In vitro studies using human and rat intestinal microflora have demonstrated the degradation of myricetin and related compounds into ring-fission products, including 3,5-DHPAA. nih.govnih.gov For example, when myricitrin (B1677591) (a glycoside of myricetin) is incubated with human intestinal bacteria, it is first metabolized to its aglycone, myricetin, which is then further broken down. focusontoxpath.comnih.gov

In vivo evidence strongly supports the crucial role of gut flora. Studies in rats have shown that the urinary excretion of 3,5-DHPAA after oral administration of myricetin is completely abolished in antibiotic-treated (neomycin) rats, which have a depleted gut microbiome. nih.govnih.govamanote.com This confirms that the intestinal microbiota is not just influential but essential for this specific metabolic transformation. nih.govresearchgate.net While gut bacteria are required for this conversion, they are not considered necessary for the initial absorption of the parent flavonoids themselves. researchgate.net

Table 2: Summary of Intestinal Microflora Influence on Myricetin Metabolism. nih.govnih.govamanote.com

| Condition | Precursor Administered | Detection of this compound in Urine | Conclusion |

|---|---|---|---|

| Normal Rats (Control) | Myricetin (oral) | Yes | Intestinal microflora metabolize myricetin to 3,5-DHPAA. |

| Neomycin-Treated Rats (Antibiotic) | Myricetin (oral) | No | Intestinal microflora are essential for the conversion. |

Biological Activities and Mechanisms of Action of 3,5 Dihydroxyphenylacetic Acid

Antioxidant Research and Oxidative Stress Modulation

The role of DOPAC in oxidative processes is complex, involving both radical scavenging activities and the modulation of cellular damage. Its chemical structure, featuring an o-dihydroxyphenyl moiety, is associated with antioxidant capabilities. nih.gov

DOPAC participates in redox reactions where it can form a radical species. nih.gov However, the DOPAC radical is considered to have limited toxicity, particularly when compared to the highly reactive semiquinone radical of dopamine (B1211576). nih.gov The presence of α-synuclein has been shown to accelerate the spontaneous oxidation of DOPAC. nih.govumn.edu This oxidation process is significant as it leads to the formation of a quinone, which is a key player in DOPAC's biological activities. nih.govumn.edu The oxidation of DOPAC is also accompanied by the production of hydrogen peroxide (H₂O₂) as a by-product. nih.govumn.edu

In cellular models, DOPAC demonstrates a modulatory role in response to oxidative and nitrosative stress. Research on PC-12 cells has shown that DOPAC's effect on cell death induced by a nitric oxide (NO) donor is concentration-dependent. nih.gov At concentrations below 200 nmol/10⁶ cells, DOPAC can inhibit the typical apoptotic pathway triggered by the NO donor. nih.gov Conversely, at concentrations above this threshold, it enhances cell death through a distinct mechanism that involves mitochondrial dysfunction but bypasses the activation of the typical apoptotic caspase cascade. nih.gov The combination of DOPAC and NO leads to an early dissipation of mitochondrial membrane potential and depletion of ATP, followed by a loss of cellular membrane integrity. nih.gov

Influence on Neurotransmitter Systems

3,5-Dihydroxyphenylacetic acid, more commonly known as 3,4-Dihydroxyphenylacetic acid (DOPAC), is a primary metabolite of the neurotransmitter dopamine. healthmatters.iowikipedia.org Its formation occurs through the enzymatic action of monoamine oxidase (MAO) on dopamine. healthmatters.iocaymanchem.com The levels of DOPAC, along with another dopamine metabolite, homovanillic acid (HVA), are frequently measured in scientific research to serve as an index of dopamine turnover. researchgate.netresearchgate.net This means that the concentration of DOPAC can provide valuable insights into the rate at which dopamine is synthesized, released, and broken down within the brain. researchgate.net

Key Aspects of this compound as a Dopamine Metabolite

| Aspect | Description | Significance |

|---|---|---|

| Origin | Primary metabolite of dopamine. healthmatters.iowikipedia.org | Directly reflects the metabolic activity of dopaminergic pathways. |

| Formation | Produced through the action of the enzyme monoamine oxidase (MAO). healthmatters.iocaymanchem.com | MAO activity is a key regulatory point in dopamine degradation. |

| Indicator | Serves as an index of dopamine turnover. researchgate.netresearchgate.net | Allows researchers to infer the rate of dopamine synthesis, release, and metabolism. |

| Correlation | Extracellular levels are linked to presynaptic dopamine stores. healthmatters.io | Provides information about the state of dopamine within the neuron before release. |

The regulation of dopamine levels in the brain is a tightly controlled process involving several key enzymes. The initial step in the primary metabolic pathway of dopamine is its conversion to 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL) by monoamine oxidase (MAO). nih.govnih.gov Subsequently, DOPAL is rapidly metabolized into this compound (DOPAC) by the enzyme aldehyde dehydrogenase (ALDH), with ALDH2 being a particularly important isoform in this process. nih.govnih.gov

Following its formation, DOPAC can be further metabolized by another crucial enzyme, catechol-O-methyltransferase (COMT), which converts DOPAC into homovanillic acid (HVA). wikipedia.orgcaymanchem.com The coordinated action of MAO and COMT is essential for the degradation of dopamine and the termination of its signaling. wikipedia.org The measurement of both DOPALD and DOPAC can allow for a distinction between the activities of MAO and aldehyde dehydrogenase. nih.gov The inhibition of enzymes like ALDH2 can lead to an accumulation of the reactive intermediate DOPAL, which is considered neurotoxic. nih.gov

Enzymes Involved in Dopamine Metabolism to this compound

| Enzyme | Abbreviation | Role | Substrate | Product |

|---|---|---|---|---|

| Monoamine Oxidase | MAO | Catalyzes the initial oxidation of dopamine. nih.gov | Dopamine | 3,4-dihydroxyphenylacetaldehyde (DOPAL) |

| Aldehyde Dehydrogenase 2 | ALDH2 | Rapidly oxidizes DOPAL. nih.govnih.gov | DOPAL | This compound (DOPAC) |

| Catechol-O-methyltransferase | COMT | Further metabolizes DOPAC. wikipedia.orgcaymanchem.com | DOPAC | Homovanillic acid (HVA) |

This compound has been a subject of interest in the context of neuroprotection and neurological disorders, particularly Parkinson's disease. nih.govmedlink.com Parkinson's disease is characterized by the selective loss of dopamine-producing neurons. nih.gov The metabolism of dopamine, including the production of DOPAC, is intrinsically linked to the health of these neurons.

Some research suggests that DOPAC may have neuroprotective qualities. For instance, at low concentrations, it has been shown to bind non-covalently to α-synuclein, a protein whose aggregation is a key factor in Parkinson's disease, and in doing so, it can prevent the fibrillation of this protein. nih.gov This interaction could potentially mitigate one of the pathological hallmarks of the disease.

Antiproliferative and Anticancer Research Potential

Recent scientific investigations have explored the potential of this compound to inhibit the growth of cancer cells. Studies have demonstrated that this compound can exert a time-dependent and dose-dependent inhibitory effect on the proliferation of certain cancer cell lines. researchgate.net For example, research on human breast cancer cells (T47D) has shown that this compound can suppress cell growth. researchgate.netnih.gov

The antiproliferative effects of this compound are often associated with its ability to induce apoptosis, or programmed cell death, in cancer cells. nih.gov This suggests that the compound may activate cellular pathways that lead to the self-destruction of malignant cells. The potential for phenolic compounds, including this compound, to act as antiproliferative agents is an active area of cancer research. mdpi.comwaocp.org

The antiproliferative properties of this compound are largely attributed to its chemical structure, specifically the presence of a catechol group. mdpi.comtaylorandfrancis.com A catechol is a benzene (B151609) ring with two adjacent hydroxyl groups. taylorandfrancis.com This structural motif is found in many biologically active compounds, including catecholamines and various plant-derived phenolic compounds. taylorandfrancis.com

The catechol structure is key to the compound's activity because it can be readily oxidized, leading to the formation of reactive quinone species. This process can contribute to an increase in oxidative stress within cancer cells, which can in turn trigger apoptotic pathways. nih.govresearchgate.net Studies comparing the effects of different phenolic compounds have indicated that the presence of a catechol-like structure is often correlated with stronger antiproliferative and anticancer properties. mdpi.com The ability of the catechol moiety to participate in oxidation-reduction reactions is therefore considered a critical factor in the anticancer potential of this compound.

Limited Research Available on the Specific Biological Activities of this compound

Following a comprehensive review of scientific literature, it has been determined that there is a significant lack of specific research data on the anti-inflammatory, antimicrobial, and other distinct biological activities of the chemical compound This compound . The vast majority of available studies focus on its isomer, 3,4-Dihydroxyphenylacetic acid (DOPAC), a well-known metabolite of dopamine.

Investigations into the biological properties of closely related but structurally different molecules, such as derivatives of 3,5-dihydroxycinnamic acid, have shown some anti-inflammatory effects. However, this information cannot be directly attributed to this compound.

Therefore, it is not possible to provide a detailed and scientifically accurate article on the biological activities and mechanisms of action for this compound within the requested outline due to the absence of specific research in these areas. Further scientific investigation is required to elucidate the potential therapeutic properties of this particular compound.

Analytical Methodologies and Quantification in Research

Chromatographic Techniques for 3,5-Dihydroxyphenylacetic Acid Quantification

Chromatography, particularly high-performance liquid chromatography (HPLC), stands as a cornerstone for the separation and quantification of 3,5-DHPAA from complex mixtures. The versatility of HPLC allows for various detection methods to be coupled with it, providing robust and reliable analytical procedures.

High-performance liquid chromatography coupled with electrochemical detection (HPLC-ECD) is a powerful and widely used technique for the analysis of neurochemicals, including phenolic acids like 3,5-DHPAA. nih.govmdpi.comdntb.gov.uaresearchgate.net This method offers high sensitivity and selectivity, making it suitable for detecting the low concentrations of these compounds typically found in biological samples such as brain tissue and cerebrospinal fluid. ucla.edunih.gov

The principle of HPLC-ECD involves the separation of the analyte on a chromatographic column, followed by its detection in an electrochemical cell. turkjps.org In the cell, the analyte undergoes an oxidation or reduction reaction at the surface of a working electrode when a specific potential is applied. The resulting current is directly proportional to the concentration of the analyte. Glassy carbon electrodes are commonly used due to their simplicity and sensitivity. nih.govmdpi.comdntb.gov.uaresearchgate.net

Research has demonstrated the successful application of HPLC-ECD for the simultaneous determination of various neurotransmitters and their metabolites. For instance, a method was developed for the concurrent analysis of dopamine (B1211576), serotonin, and their metabolites, including 3,4-dihydroxyphenylacetic acid (a structural isomer of 3,5-DHPAA), in brain tissue. jst.go.jp Another study detailed a method for analyzing nine neurotransmitter compounds, including 3,4-dihydroxyphenylacetic acid, in rat brain samples, highlighting the good selectivity and low detection limits of the technique. turkjps.org The limit of detection for catecholamines using this method can be as low as 5 pg. nih.gov

Table 1: Performance Characteristics of an HPLC-ECD Method for Neurotransmitter Analysis

| Parameter | Value(s) |

| Analytes | Dopamine, Homovanillic acid, Vanilmandelic acid, Serotonin, 5-hydroxyindole-3-acetic acid, 4-hydroxy-3-methoxyphenylglycol, Norepinephrine, 3,4-dihydroxyphenylacetic acid, 3-methoxytyramine |

| Matrix | Rat Brain Tissue |

| Detection Limit | 0.01 to 0.03 ng/mL |

| Quantification Limit | 3.04 to 9.13 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| This table summarizes the performance of a validated HPLC-ECD method for the simultaneous determination of nine neurotransmitter compounds, demonstrating its high sensitivity and linearity. turkjps.org |

The coupling of high-performance liquid chromatography with mass spectrometry (HPLC-MS) provides an exceptionally specific and sensitive method for the identification and quantification of 3,5-DHPAA. scispace.com This technique is particularly valuable for metabolite identification studies, where the structural elucidation of unknown compounds is required. scispace.com

In a study investigating the metabolism of myricetin (B1677590) in rats, HPLC coupled with electrospray ionization mass spectrometry (HPLC-ESI-MS) was used to identify metabolites in plasma, urine, and feces. scispace.com this compound was identified as one of the metabolites, demonstrating the utility of this method in biotransformation studies. scispace.com Similarly, HPLC-MS/MS has been employed for the simultaneous determination of multiple monoamine neurotransmitters and their metabolites in human plasma and urine, offering high efficiency and precision. nih.gov The development of ultra-high-performance liquid chromatography (UHPLC)-MS/MS methods has further improved analysis speed and sensitivity. mdpi.com

Research has also focused on developing and validating LC-MS/MS methods for the simultaneous determination of a wide array of neurotransmitters and their metabolites in various biological samples, including rat brain homogenates and microdialysates. rsc.orgnih.gov These methods often involve a derivatization step to enhance the chromatographic and mass spectrometric properties of the analytes. rsc.org

Table 2: Validation Parameters of an LC-MS/MS Method for Neurotransmitter Quantification

| Parameter | Value |

| Linearity (r²) | > 0.99 |

| Intra-day and Inter-day Precision | ≤ 16% |

| Lower Limit of Quantification (LLOQ) | 0.4 to 9.7 pmol/mL |

| Mean Recovery | 90.3% to 115.0% |

| This table presents the validation data for an LC-MS/MS method developed for the simultaneous quantification of neurotransmitters and their metabolites in rat brain samples, indicating good linearity, precision, and accuracy. rsc.org |

Mixed-mode chromatography, which combines multiple separation mechanisms such as reversed-phase and ion-exchange, offers enhanced selectivity for complex mixtures of analytes with varying properties. sielc.comhplc.euhelixchrom.comhelixchrom.com This approach is particularly useful for the simultaneous analysis of acidic and basic compounds.

A mixed-mode column combining C18 (reversed-phase) and anion-exchange functionalities has been used for the simultaneous determination of acidic catecholamine metabolites, including 3,4-dihydroxyphenylacetic acid, in human urine. nih.gov This method, coupled with an eight-channel electrochemical detector, allowed for the isocratic elution and successful separation of several metabolites in a single run. nih.gov The analytical recoveries for the various compounds were found to be between 97% and 105%. nih.gov

Mixed-mode chromatography on specific columns can separate neurotransmitters like dopamine and its acidic metabolites by a combination of reversed-phase, ion-exchange, or ion-exclusion mechanisms. sielc.com The retention times and selectivity can be finely tuned by adjusting the mobile phase composition, including the organic modifier concentration, buffer pH, and buffer concentration. sielc.com

Electrochemical Methods for Detection and Analysis

Electrochemical methods offer a sensitive and often simpler alternative to chromatographic techniques for the detection of electroactive compounds like 3,5-DHPAA.

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to study the redox properties of chemical species. jrespharm.com It involves scanning the potential of an electrode and measuring the resulting current. The resulting voltammogram provides information about the oxidation and reduction potentials of the analyte.

In the context of 3,5-DHPAA, CV can be used to identify the compound based on its characteristic oxidation potential. For its structural isomer, 3,4-dihydroxyphenylacetic acid, studies have shown that its oxidation potential is lower than that of its precursor, phenylacetic acid, allowing for its identification during electrochemical synthesis. researchgate.net Fast-scan cyclic voltammetry (FSCV) is a variation of CV that has been instrumental in monitoring rapid changes in neurotransmitter concentrations in real-time, although it is more commonly applied to compounds like dopamine. osti.govresearchgate.netnih.gov

To improve the sensitivity and selectivity of electrochemical detection, chemically modified electrodes are often employed. The modification of a glassy carbon electrode with a film of poly(p-aminobenzene sulfonic acid) [poly(p-ABSA)] has been shown to enhance the detection of 3,4-dihydroxyphenylacetic acid. researchgate.netinonu.edu.trresearchgate.net

The polymer film is grown on the electrode surface via electropolymerization. researchgate.netinonu.edu.tr This modified electrode can resolve the voltammetric signals of co-existing compounds like ascorbic acid and uric acid, which often interfere with the detection of dihydroxyphenylacetic acid in biological fluids. researchgate.netresearchgate.net The poly(p-ABSA) modified electrode exhibits excellent electrocatalytic activity towards the oxidation of these compounds. researchgate.netresearchgate.net

Studies have demonstrated that this modified electrode provides a wide linear dynamic range and a low detection limit for 3,4-dihydroxyphenylacetic acid. researchgate.netinonu.edu.tr For instance, a detection limit of 2.96 x 10⁻⁷ mol L⁻¹ has been reported. researchgate.netinonu.edu.tr The method has been successfully applied to the determination of this analyte in urine and blood serum samples. researchgate.net

Spectrophotometric Techniques (e.g., UV-Visible Spectrophotometry)

UV-Visible spectrophotometry is a fundamental analytical technique used for the quantification of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. pasg.nhs.uk Phenolic compounds, characterized by benzene (B151609) rings with hydroxyl groups, possess chromophores that allow for their detection using this method. semanticscholar.org this compound, as a dihydroxyphenylacetic acid and a member of the resorcinol (B1680541) family, is expected to exhibit UV absorbance. nih.govhmdb.ca

The principle of spectrophotometry is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The absorption spectrum, a plot of absorbance versus wavelength, is unique to each compound and provides information on the wavelengths of maximum absorbance (λmax), which are optimal for quantitative analysis. pasg.nhs.uk

While specific, detailed UV-Visible spectral data for this compound is not extensively documented in readily available literature, the analysis of structurally similar compounds provides insight into its expected behavior. For instance, its isomer, 3,4-dihydroxyphenylacetic acid (DOPAC), and other catechol derivatives show absorption peaks around 280-290 nm. semanticscholar.orgresearchgate.net Spectrophotometric methods have been developed for the determination of resorcinol and related compounds, often involving a chemical reaction to produce a colored product that can be measured in the visible range, thereby enhancing sensitivity and specificity. researchgate.net The pKa values of related dihydroxybenzene derivatives, which influence the UV spectrum depending on the pH of the solution, have also been determined using spectrophotometric methods. semanticscholar.org For accurate quantification, it is crucial to select a slit width that is small compared to the half-width of the absorption band to ensure measurement validity. pasg.nhs.uk

Sample Preparation and Matrix Effects in Biological Samples (e.g., Plasma, Urine, Brain Tissue)

The quantification of this compound in biological samples presents a significant challenge due to the complexity of the matrices. Plasma, urine, and brain tissue contain a multitude of endogenous substances that can interfere with the analysis, a phenomenon known as the matrix effect. Therefore, an effective sample preparation step is critical to remove these interferences, concentrate the analyte of interest, and ensure the accuracy and reliability of the analytical method.

Common sample preparation techniques for phenolic acids and other small molecules in biological fluids include:

Protein Precipitation (PP): This is a straightforward method often used for plasma samples. It involves adding an organic solvent (like acetonitrile) or an acid to the sample to denature and precipitate proteins. After centrifugation, the supernatant containing the analyte can be directly analyzed or subjected to further cleanup. researchgate.net

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. It is effective for removing highly polar or non-polar interferences.

Solid-Phase Extraction (SPE): SPE is a highly versatile and widely used technique that separates components of a mixture based on their physical and chemical properties. A sample is passed through a cartridge containing a solid adsorbent (the stationary phase). Interfering compounds can be washed away while the analyte of interest is retained and then eluted with an appropriate solvent. This technique not only cleans the sample but also allows for the concentration of the analyte. SPE has been used for the purification of urine samples prior to the analysis of phenolic metabolites. researchgate.net

The choice of sample preparation method depends on the analyte's properties, the biological matrix, and the subsequent analytical technique. For instance, in the analysis of neurotransmitter metabolites in brain tissue, samples are typically homogenized in an acidic solution to precipitate proteins and stabilize the analytes before centrifugation and analysis. researchgate.net

Matrix effects can either suppress or enhance the signal of the analyte during detection, particularly in mass spectrometry-based methods, leading to inaccurate quantification. These effects are caused by co-eluting compounds from the sample matrix that affect the ionization efficiency of the target analyte. plos.org Careful selection and optimization of the sample preparation protocol are essential to minimize matrix effects. The effectiveness of a cleanup procedure is often assessed by comparing the analytical response of an analyte in a post-extraction spiked matrix sample to that of a pure standard solution.

Validation of Analytical Methods (Linearity, Detection Limits, Reproducibility)

Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It is a mandatory requirement for methods used in research and clinical settings to ensure the reliability and integrity of the generated data. Key validation parameters include linearity, detection limits, and reproducibility.

Linearity: Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal over a defined range. It is typically evaluated by analyzing a series of standards at different concentrations (a minimum of five is recommended) and determining the correlation coefficient (r²) of the resulting calibration curve, which should ideally be close to 1.0.

Detection and Quantitation Limits: The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, by the analytical method. The Limit of Quantitation (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy. These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Reproducibility and Precision: Precision measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is assessed at different levels:

Repeatability (Intra-day precision): Assesses precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-day precision): Evaluates variations within a laboratory, such as on different days, with different analysts, or on different equipment.

Reproducibility: Assesses the precision between different laboratories.

While specific validation data for this compound are scarce, numerous studies have validated methods for its more commonly analyzed isomer, 3,4-dihydroxyphenylacetic acid (DOPAC), and other related phenolic acids. These studies demonstrate the typical performance of modern analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with various detectors.

Table 1: Examples of Validated Analytical Method Parameters for Dihydroxyphenylacetic Acid Isomers and Related Compounds

| Compound | Analytical Method | Matrix | Linearity Range | Correlation Coefficient (r²) | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|---|

| 3,4-Dihydroxyphenylacetic acid (DOPAC) | HPLC-Fluorescence Detection | Rat Kidney Microdialysate | Not Specified | Not Specified | 50 fmol/injection | nih.gov |

| 3,4-Dihydroxyphenylacetic acid (DOPAC) | UPLC-MS/MS | Human Brain Microdialysis & CSF | Not Specified | >0.996 | 0.3-25 nM | plos.org |

| 3,4-Dihydroxyphenylacetic acid (DOPAC) | LC-ESI-MS-MS | Rat Brain Tissue | Not Specified | Not Specified | ≤0.40 ng/100mg tissue | researchgate.net |

| Hydroxyphenylacetic acid isomers | LC-QToF | Plant Extract | 0.001 - 20 µM | Not Specified | 0.002 - 0.006 µM | mdpi.com |

This data illustrates the high sensitivity and broad linear range achievable with modern chromatographic and mass spectrometric methods for compounds structurally similar to this compound.

Derivatives and Analogs of 3,5 Dihydroxyphenylacetic Acid in Research

Synthesis and Characterization of Derivatives for Bioactivity Studies

The synthesis of derivatives of 3,5-dihydroxyphenylacetic acid is a key area of research focused on modifying its chemical structure to study the impact on its biological efficacy. These modifications can alter properties such as lipophilicity, bioavailability, and interaction with biological targets.

Methyl Esters (e.g., Methyl 3,5-Dihydroxyphenylacetate)

Methyl 3,5-dihydroxyphenylacetate is a significant derivative of this compound. nih.gov It is recognized as a metabolite of Curvularia Siddiqui and has been isolated from the culture mycelia of Curvularia lunata. chemicalbook.com In chemical synthesis, it serves as a crucial reagent, particularly in the production of fungal metabolites like cytosporones A, C, J, K, and N. chemicalbook.com

The synthesis of methyl 3,5-dihydroxyphenylacetate can be achieved through the esterification of 3,5-dihydroxybenzoic acid. One synthetic route involves the reaction of methyl 3,5-dihydroxybenzoate (B8624769) with reagents like (bromomethyl)cyclohexane (B57075) in the presence of potassium carbonate and 18-crown-6 (B118740) in a solvent such as acetone, which can lead to the formation of mono- and di-O-alkylated derivatives. fordham.edu The characterization of these compounds is typically performed using spectroscopic methods like 1H and 13C Nuclear Magnetic Resonance (NMR) to confirm their molecular structure. fordham.edu

Table 1: Properties of Methyl 3,5-Dihydroxyphenylacetate

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀O₄ |

| Molecular Weight | 182.17 g/mol |

| CAS Number | 4724-10-1 |

| Physical State | Solid |

This table contains data for Methyl 3,5-dihydroxyphenylacetate.

Hydrazide-Hydrazone Derivatives

Hydrazide-hydrazone derivatives are a class of compounds known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. mdpi.commdpi.com The synthesis of these derivatives typically involves a condensation reaction between a hydrazide and an aldehyde or ketone. mdpi.com While numerous studies have explored the synthesis and bioactivity of hydrazide-hydrazones from various phenolic acids, specific research detailing the synthesis of hydrazide-hydrazone derivatives directly from this compound is not extensively documented in the reviewed literature. However, studies on derivatives of the isomeric 3,4-dihydroxyphenylacetic acid have shown that Schiff bases, which share structural similarities with hydrazones, can be synthesized and exhibit significant α-glucosidase inhibitory activity. nih.govdntb.gov.ua This suggests that this compound could also serve as a scaffold for novel hydrazide-hydrazone derivatives with potential biological activities.

Glycosylated Derivatives (e.g., Butyl 2-O-β-D-glucopyranosyloxy-5-dihydroxyphenylacetate)

Glycosylation, the attachment of sugar moieties to a molecule, is a common strategy to enhance the water solubility and bioavailability of natural compounds. researchgate.net Research into glycosylated derivatives of dihydroxyphenylacetic acids has been undertaken to explore their therapeutic potential.

It is important to note a distinction in the isomeric structure for the specific example provided in the outline. A study on the chemical constituents of Entada phaseoloides led to the isolation and characterization of butyl 2-O-β-D-glucopyranosyloxy-5-hydroxyphenylacetate , a derivative of 2,5-dihydroxyphenylacetic acid, not the 3,5-isomer. mdpi.comnih.gov The structure of this compound was elucidated using mass spectrometry and NMR experiments, with the β-configuration of the glucopyranose being confirmed by the large coupling constant of its anomeric proton. mdpi.com

Derivatives with Anti-HIV Activity

The search for novel antiviral agents has led to the investigation of various natural and synthetic compounds, including derivatives of dihydroxyphenylacetic acids. Research has shown that certain derivatives of 2,5-dihydroxyphenylacetic acid exhibit potent inhibitory activities against HIV-1 replication. mdpi.comnih.gov

Specifically, a study on compounds isolated from the kernel of Entada phaseoloides identified that methyl 2,5-dihydroxyphenylacetate, ethyl 2,5-dihydroxyphenylacetate, and butyl 2,5-dihydroxyphenylacetate displayed significant anti-HIV-1 activity. mdpi.comnih.gov However, the glycosylated derivative, butyl 2-O-β-D-glucopyranosyloxy-5-hydroxyphenylacetate, did not show inhibitory activity at the tested concentration. mdpi.com This suggests that for this class of compounds, the presence of a free hydroxyl group may be important for its anti-HIV activity.

Table 2: Anti-HIV-1 Activity of 2,5-Dihydroxyphenylacetic Acid Derivatives

| Compound | EC₅₀ (μM) |

|---|---|

| Butyl 2,5-dihydroxyphenylacetate | 9.80 |

| Methyl 2,5-dihydroxyphenylacetate | 11.70 |

| Ethyl 2,5-dihydroxyphenylacetate | 9.93 |

This table presents data on the anti-HIV-1 activity of derivatives of 2,5-dihydroxyphenylacetic acid. EC₅₀ represents the half maximal effective concentration. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. These studies help in the rational design of more potent and selective therapeutic agents.

Influence of Hydroxyl Groups and Side Chains on Biological Activity

The biological activity of phenolic acids, including this compound, is significantly influenced by the number and position of hydroxyl groups on the aromatic ring and the nature of the side chain. nih.gov

The antioxidant activity of phenolic acids is directly related to the presence of phenolic hydroxyl groups, which can donate a hydrogen atom to scavenge free radicals. nih.gov Generally, an increase in the number of hydroxyl groups leads to higher antioxidant activity. nih.gov The relative positions of the hydroxyl groups also play a critical role. For instance, dihydroxybenzoic acids with hydroxyl groups at the 2,3- and 2,5-positions have been found to be potent antioxidants. semanticscholar.org In contrast, 3,5-dihydroxybenzoic acid has been reported to have lower antioxidant activity in some assays. semanticscholar.org

The side chain of phenylacetic acids also modulates their biological activity. Studies have shown that a -CH₂COOH side chain can enhance the antioxidant activity of phenolic acids compared to a -COOH (benzoic acid) or a -CH=CHCOOH (cinnamic acid) side chain. scispace.com This is attributed to the electron-donating nature of the -CH₂COOH group, which increases the electron density on the benzene (B151609) ring and facilitates the donation of a hydrogen atom from the phenolic hydroxyl groups. scispace.com

In the context of anti-HIV activity, research on derivatives of 2,5-dihydroxyphenylacetic acid suggests that esterification of the carboxylic acid side chain with small alkyl groups (methyl, ethyl, butyl) can lead to potent antiviral activity. mdpi.comnih.gov However, the addition of a bulky glycosyl group to a phenolic hydroxyl was found to abolish this activity, indicating that both the side chain and the hydroxyl groups are critical for this specific biological function. mdpi.com

Impact of Structural Modifications on Therapeutic Potential

The therapeutic potential of compounds derived from this compound (3,5-DHPAA) is intrinsically linked to their chemical structure. Researchers have explored various structural modifications of the parent molecule to synthesize analogs with altered or enhanced biological activities. These modifications range from simple alterations of the side chain to the use of the entire 3,5-dihydroxyphenyl moiety as a foundational scaffold for constructing more complex molecules. The primary focus of this research has been to harness the inherent properties of the phenolic ring while introducing new functionalities to target specific biological pathways.

Detailed research findings indicate that even subtle changes to the 3,5-DHPAA structure can lead to significant shifts in therapeutic applications. One of the most notable examples is the modification of the acetic acid side chain to create essential precursors for antibiotic synthesis. In this context, 3,5-DHPAA serves as a vital intermediate in the biosynthesis of the non-proteinogenic amino acid (S)-3,5-dihydroxyphenylglycine (Dpg). This transformation is critical, as Dpg is a key structural component of glycopeptide antibiotics, including balhimycin (B1255283) and vancomycin (B549263). The enzymatic conversion of the phenylacetic acid structure into a phenylglycine structure endows the molecule with the ability to be incorporated into the peptide backbone of these powerful antibiotics, highlighting a dramatic shift in therapeutic potential from a simple metabolite to a crucial building block for antibacterial agents.

Furthermore, the this compound framework has been utilized as a starting point for the chemical synthesis of complex natural products. For instance, it can be used to construct dihydrostilbenes and phenanthrenes, such as Bletistrin G and Shancigusin C, respectively. mdpi.com This process involves significant structural alterations, including reactions like Perkin condensation, to build larger, more intricate molecular architectures. mdpi.com Such synthetic strategies demonstrate how the simple 3,5-DHPAA core can be elaborated into diverse and complex structures, thereby broadening the scope of its potential therapeutic applications based on the biological activities of the resulting natural product analogs.

The following table summarizes the impact of key structural modifications on the therapeutic potential of 3,5-DHPAA derivatives.

Table 1: Research Findings on this compound Derivatives

| Compound Name | Structural Modification from Parent Compound | Impact on Therapeutic Potential/Application | Source |

|---|---|---|---|

| This compound (3,5-DHPAA) | Parent Compound | Serves as a metabolite and exhibits antioxidant and neuroprotective properties. ontosight.ai | ontosight.ai |

| (S)-3,5-Dihydroxyphenylglycine (Dpg) | The acetic acid side chain is converted into a glycine (B1666218) moiety (an amino acid). | Becomes an essential precursor for the biosynthesis of potent glycopeptide antibiotics like vancomycin and balhimycin. |

| Shancigusin C / Bletistrin G | Used as a foundational chemical scaffold for the total synthesis of these complex natural products (a phenanthrene (B1679779) and a dihydrostilbene). | The core structure is elaborated into complex, multi-ring systems, creating natural product analogs with their own distinct biological activities. mdpi.com | mdpi.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound (3,5-DHPAA) |

| (S)-3,5-Dihydroxyphenylglycine (Dpg) |

| Balhimycin |

| Bletistrin G |

| Shancigusin C |

Therapeutic and Biotechnological Potential of 3,5 Dihydroxyphenylacetic Acid in Research

Research into Neurological Disorders (e.g., Parkinson's Disease, Schizophrenia)

Research specifically investigating the role of 3,5-Dihydroxyphenylacetic acid in neurological disorders such as Parkinson's disease and schizophrenia is not extensively documented in current scientific literature. The majority of research into dihydroxyphenylacetic acids in the context of neurology focuses on its isomer, 3,4-Dihydroxyphenylacetic acid (DOPAC), which is a well-known and crucial metabolite of the neurotransmitter dopamine (B1211576). wikipedia.orgresearchgate.netcaymanchem.com The abnormal metabolism of dopamine, leading to altered levels of DOPAC, is a central aspect of the pathophysiology of Parkinson's disease. mdpi.comuiowa.edu

This compound is identified chemically as a monocarboxylic acid and a member of the resorcinol (B1680541) family. nih.gov It is recognized as a drug metabolite, but its specific pathways and implications in central nervous system disorders remain an area with limited investigation. nih.gov

Modulating Dopamine Metabolism in Therapeutic Strategies

Currently, there is a lack of specific research demonstrating that this compound directly modulates dopamine metabolism. Therapeutic strategies targeting dopamine metabolism primarily revolve around its main enzymatic pathways, which produce metabolites like 3,4-Dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA). wikipedia.orghealthmatters.io Enzymes such as monoamine oxidase (MAO) and aldehyde dehydrogenase (ALDH) are key to this process, converting dopamine into its reactive aldehyde intermediate, 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL), which is then oxidized to DOPAC. uiowa.edunih.gov Therapeutic interventions, such as MAO inhibitors, are designed to slow this degradation process, thereby increasing dopamine availability, and have been shown to reduce DOPAL levels in preclinical models. mdpi.com The specific interaction of the 3,5-isomer with these enzymatic pathways has not been established.

Role in Oxidative Stress-Related Neuropathologies

While phenolic compounds, as a class, are widely studied for their antioxidant properties, the specific role of this compound in mitigating oxidative stress within the context of neuropathologies is not well-defined. The pathogenesis of neurodegenerative diseases like Parkinson's involves significant oxidative stress, partly due to the oxidation of dopamine and the generation of reactive oxygen species. nih.govmdpi.com The dopamine metabolite DOPAL, in particular, is associated with significant toxicity and oxidative stress. mdpi.comnih.gov In contrast, its oxidized product, DOPAC, is considered less toxic. nih.gov Research on the antioxidant potential of dihydroxyphenylacetic acids has centered on the 3,4-isomer (DOPAC), which possesses a catechol structure known to be involved in redox reactions and can scavenge free radicals. nih.gov

Anticancer Research and Drug Development

Direct research on the anticancer properties of this compound is limited. However, related phenolic acid structures are an active area of investigation in oncology. For instance, its isomer, 3,4-Dihydroxyphenylacetic acid (DOPAC), has demonstrated antiproliferative effects in prostate and colon cancer cell lines, an activity potentially linked to its catechol structure. hmdb.ca Other research has explored the use of 3,4-Dihydroxyphenylacetic acid in the development of targeted drug delivery systems, such as co-delivering it with chemotherapeutic agents like paclitaxel in nanocarriers for treating breast cancer. mdpi.com These studies highlight the potential of the dihydroxyphenylacetic acid scaffold in anticancer research, though specific data for the 3,5-isomer is not available.

Potential as a Natural Preservative or Component in Functional Foods

The potential application of this compound as a natural preservative or a component in functional foods has not been specifically established. The food industry is increasingly exploring natural additives derived from agro-industrial by-products, which are rich in bioactive compounds like polyphenols, for their antioxidant and antimicrobial properties to extend the shelf life of food products. mdpi.com Phenolic acids are known to contribute to these preservative effects. mdpi.com For example, 3,4-Dihydroxyphenylacetic acid (DOPAC), a known catabolite of dietary flavonoids like quercetin (B1663063), exhibits significant antioxidant activity and has been suggested as a potential food additive due to its lower cytotoxicity compared to its parent compounds. nih.govresearchgate.net While these findings point to the potential of related compounds, specific studies on the efficacy of this compound in food preservation or as a functional food ingredient are needed.

Enzyme Inhibition Research (e.g., α-glucosidase inhibitors)

There is a lack of specific studies demonstrating the inhibitory activity of this compound against enzymes such as α-glucosidase. α-Glucosidase inhibitors are a class of therapeutic agents used to manage type 2 diabetes by delaying carbohydrate digestion and glucose absorption. nih.gov Research in this area has identified numerous natural compounds, including various phenolics and terpenoids, as potent inhibitors of both α-glucosidase and α-amylase. nih.govplos.orgnih.gov For example, extracts from purple and red potatoes, rich in phenolic acids like chlorogenic acid and various anthocyanins, have shown effective inhibition of these enzymes. plos.orgresearchgate.net However, the inhibitory potential of this compound itself has not been reported in the available literature.

Applications in Medicinal Chemistry and Pharmacology

In medicinal chemistry and pharmacology, this compound is primarily recognized as a distinct chemical entity and a known drug metabolite. nih.gov Its chemical structure, featuring a resorcinol core, makes it a potential building block or scaffold for the synthesis of more complex molecules. While its direct pharmacological activities are not well-documented, its isomer, DOPAC, is a critical biomarker in neuroscience for assessing dopamine turnover and the activity of dopaminergic neurons. healthmatters.io The applications of this compound are largely in the realm of chemical synthesis and as a reference standard, rather than as a therapeutic agent with established pharmacological effects.

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-(3,5-dihydroxyphenyl)acetic acid | nih.gov |

| Molecular Formula | C8H8O4 | nih.gov |

| Molecular Weight | 168.15 g/mol | nih.gov |

| CAS Number | 4670-09-1 | nih.gov |

| PubChem CID | 597768 | nih.gov |

| Synonyms | Benzeneacetic acid, 3,5-dihydroxy- | nih.gov |

Mentioned Compounds

Potential in New Material Development

Currently, there is a notable lack of specific research in scientific literature detailing the application of this compound in the development of new materials. Extensive searches for its use as a monomer in polymer synthesis, as a component in composite materials, or as a precursor for other functional materials did not yield specific findings. While related phenolic compounds are often explored for creating polymers and functional materials due to their reactive hydroxyl groups, research has not specifically focused on the 3,5-isomer of dihydroxyphenylacetic acid for these purposes. Therefore, its potential in this field remains an unexplored area of research.

Agricultural and Environmental Research

In the realms of agricultural and environmental science, this compound is not a widely studied compound. A thorough review of available research reveals a significant gap in knowledge regarding its specific roles and applications in these fields.

There is no scientific literature identifying this compound as an allelochemical, which are compounds that one plant releases to influence the growth of another. Similarly, its potential as a plant growth regulator has not been investigated.

From an environmental perspective, studies concerning the biodegradation pathways or the role of this compound in soil and water ecosystems are not available. Its environmental fate, persistence, and potential for use in bioremediation efforts are currently unknown. The research focus in this area has predominantly been on other isomers, such as 3,4-Dihydroxyphenylacetic acid, or other related phenolic compounds.

Natural Occurrence and Ecological Significance in Research

Presence in Plants and Plant Biochemistry

While specific details on the direct synthesis of 3,5-Dihydroxyphenylacetic acid by plants are not extensively documented in the provided research, its presence is often linked to the metabolism of other plant-derived compounds. Plants have evolved intricate defense mechanisms to protect themselves from herbivores and pathogens. nih.govnih.gov These defenses can be physical, like thorns and trichomes, or chemical, involving a vast array of specialized metabolites. nih.govresearchgate.net

Plants produce a variety of secondary metabolites, including phenolic compounds, which can act as deterrents or toxins to herbivores and pathogens. nih.govresearchgate.net The production of these defense compounds is often induced by an attack and is regulated by complex signaling pathways involving phytohormones like jasmonic acid and salicylic (B10762653) acid. nih.gov For instance, some plants in the Solanaceae family produce glycoalkaloids in response to insect infestation, which act as antifeedants. researchgate.net While a direct role for this compound as a primary defense compound is not explicitly detailed, it is a known metabolite of more complex plant flavonoids, which are recognized for their defensive properties.

Occurrence in Microorganisms (e.g., Gram-positive bacteria, fungi)

This compound has been identified in various microorganisms, where it can be an intermediate in metabolic pathways or a final product of degradation.

Gram-positive bacteria: The compound is a known metabolite in certain Gram-positive bacteria. hmdb.cabasys2.ca For example, in the biosynthesis of the glycopeptide antibiotic balhimycin (B1255283) by Amycolatopsis mediterranei, the enzyme DpgA, a type III polyketide synthase, synthesizes this compound from malonyl-CoA. nih.gov This acid is a precursor to the unusual amino acid (S)-3,5-dihydroxyphenylglycine, a key component of vancomycin-type antibiotics. nih.gov

Fungi: Certain fungi are also known to produce this compound and its derivatives. Dihydroxyphenylacetic acid lactones (DALs) are a class of fungal metabolites. rsc.orgpnas.org The discovery of curvularin, a DAL, from Penicillium gilmanii was the first example of this class of compounds. rsc.org Fungi like Aspergillus nidulans can catabolize phenylacetic acid and its hydroxyderivatives through various pathways. asm.org

Dietary Sources and Metabolites in Food

This compound is not typically consumed directly in significant amounts but is rather formed as a metabolite from the microbial breakdown of dietary flavonoids in the gut. nih.gov Flavonoids are a large class of polyphenolic compounds found in fruits, vegetables, tea, and other plant-based foods. wur.nl

Myricetin (B1677590), a flavonol found in many foods, is metabolized by intestinal microflora into several smaller compounds, including this compound. nih.govnih.gov Studies in rats have shown that the oral administration of myricetin leads to the urinary excretion of this compound. nih.govnih.govfocusontoxpath.com This metabolic transformation is dependent on the gut microbiota, as the excretion of this metabolite is abolished in rats treated with neomycin, an antibiotic that suppresses gut bacteria. nih.govnih.gov It has been proposed that myricetin taken orally could be converted to this compound, which may then exert biological effects. e-neurospine.org

Table 1: Myricetin and its Microbial Metabolites

| Precursor Compound | Metabolite | Organism/System Studied | Reference |

|---|---|---|---|

| Myricetin | This compound | Rat (in vivo), Intestinal microflora (in vitro) | nih.govnih.gov |

Quercetin (B1663063), another abundant dietary flavonol, and its glycosides are also metabolized by the gut microbiota to produce various phenolic acids. mdpi.comvup.sk While 3,4-dihydroxyphenylacetic acid (DOPAC) and 3-hydroxyphenylacetic acid are the main phenolic acid catabolites of quercetin, the formation of this compound is also noted in the broader context of flavonoid metabolism. mdpi.comtandfonline.com The breakdown of the flavonoid C-ring by intestinal bacteria is a key step in the formation of these phenylacetic acid derivatives. nih.gov

Table 2: Quercetin and its Microbial Metabolites

| Precursor Compound | Metabolite | Organism/System Studied | Reference |

|---|---|---|---|

| Quercetin glycosides | 3,4-Dihydroxyphenylacetic acid (DOPAC) | Human colonic microbiota | mdpi.comtandfonline.com |

| Quercetin glycosides | 3-Hydroxyphenylacetic acid | Human colonic microbiota | mdpi.comtandfonline.com |

The microbial fermentation of flavonoids from various dietary supplements, such as those from green tea, black tea, citrus, and soy, results in the production of several phenolic acids. researchgate.netscilit.com While a study focusing on the antiproliferative activity of these metabolites highlighted 3,4-dihydroxyphenylacetic acid, it demonstrated the general conversion of complex flavonoids into simpler phenolic acids by gut microbes. researchgate.netscilit.com The specific profile of the resulting phenolic acids can vary depending on the initial flavonoid source. researchgate.netscilit.com For example, fermentation of flavonoids from green tea, black tea, and citrus with rutin (B1680289) yielded 3,4-dihydroxyphenylacetic acid, among other compounds. scilit.com

Human Metabolite and Biomarker Research

This compound (3,5-DHPAA) is a human metabolite primarily derived from the microbial transformation of dietary polyphenols. Its presence and concentration in human biological fluids are subjects of ongoing research, pointing towards its potential as a biomarker for dietary intake and gut microbiome activity.

Detailed Research Findings

Research has established that 3,5-DHPAA is not an endogenous compound but rather a product of the metabolic activity of the human gut microbiota on specific dietary precursors. The primary source of 3,5-DHPAA in the human body is the dietary flavonol myricetin, which is found in various fruits, vegetables, and beverages. isnff-jfb.comsciopen.com The process involves the C-ring fission of the flavonoid structure by intestinal bacteria, followed by further degradation. isnff-jfb.com Specifically, myricetin is first converted to 3,4,5-trihydroxyphenylacetic acid, which is then dehydroxylated to form 3,5-DHPAA. isnff-jfb.com

Studies have confirmed the presence of 3,5-DHPAA in human urine, and its excretion has been linked to the consumption of myricetin-rich foods. wur.nl In studies with rats, the urinary excretion of 3,5-DHPAA was completely eliminated after treatment with the antibiotic neomycin, which underscores the essential role of the gut microbiota in its formation. researchgate.net This direct link between dietary intake, microbial metabolism, and urinary excretion makes 3,5-DHPAA a potential biomarker for assessing the consumption of foods containing myricetin.

Beyond myricetin, 3,5-DHPAA has also been identified as a urinary metabolite of alkylresorcinols, which are phenolic lipids abundant in whole-grain wheat and rye. researchgate.net This expands its utility as a potential dietary biomarker beyond myricetin intake to include the consumption of specific whole grains.

Further metabolic transformations of 3,5-DHPAA have been observed in animal studies. For instance, in mice, an aminated form, 4-NH2-3,5-dihydroxyphenylacetic acid, has been detected in fecal samples and plasma following myricetin administration, suggesting a novel biotransformation pathway. nih.gov While the direct biological activities of 3,5-DHPAA in humans are still under investigation, its precursor, myricetin, and other related phenolic acids are known to possess antioxidant properties.

It is important to distinguish 3,5-DHPAA from its well-studied isomer, 3,4-dihydroxyphenylacetic acid (DOPAC), which is a major metabolite of the neurotransmitter dopamine (B1211576). While DOPAC is extensively researched as a biomarker for dopaminergic activity and neurological conditions, the biomarker potential of 3,5-DHPAA is primarily associated with dietary and gut microbial processes.

Data Tables

Table 1: Dietary Precursors and Microbial Origin of this compound

| Dietary Precursor | Food Sources | Metabolic Process | Mediated By |

| Myricetin | Berries, grapes, walnuts, herbs | C-ring fission and dehydroxylation | Gut Microbiota |

| Alkylresorcinols | Whole-grain wheat, whole-grain rye | Microbial metabolism | Gut Microbiota |

Table 2: Detection of this compound in Human and Animal Studies

| Biological Matrix | Species | Key Findings | Reference |

| Urine | Human, Rat | Detected after consumption of dietary precursors; excretion eliminated in neomycin-treated rats. | researchgate.net |

| Feces | Mouse | Detection of the aminated metabolite 4-NH2-3,5-dihydroxyphenylacetic acid after myricetin intake. | nih.gov |

| Plasma | Mouse | Detection of aminated metabolites after myricetin administration. | nih.gov |

Advanced Research Techniques and Methodologies Applied to 3,5 Dihydroxyphenylacetic Acid

Molecular Docking and Simulation Studies

Molecular docking and simulation are powerful computational tools used to predict the binding orientation and affinity of a ligand to a target protein. These in silico methods are instrumental in drug discovery and for understanding the mechanisms of action of bioactive molecules.

While specific molecular docking and simulation studies exclusively centered on 3,5-Dihydroxyphenylacetic acid are not extensively documented in publicly available research, the methodologies are widely applied to phenolic acids to explore their interactions with various enzymes and receptors. Such studies typically involve:

Target Identification: Selecting a protein of interest based on a therapeutic hypothesis.

Ligand and Protein Preparation: Creating 3D structures of this compound and the target protein.

Docking Simulation: Using software to predict the most likely binding poses of the ligand within the protein's active site.

Binding Energy Calculation: Estimating the strength of the interaction between the ligand and the protein.

Molecular Dynamics Simulation: Simulating the dynamic behavior of the ligand-protein complex over time to assess its stability.

These computational approaches could be applied to this compound to investigate its potential as an inhibitor or activator of various enzymes, or as a ligand for different receptors, providing insights into its possible biological roles.

Mass Spectrometry (e.g., Native- and Hydrogen/deuterium exchange-mass spectrometry (HDX-MS))

Mass spectrometry is a fundamental analytical technique for the identification and quantification of chemical compounds. In the context of this compound, mass spectrometry is crucial for its detection and characterization in biological and chemical samples.

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are commonly employed for the analysis of phenolic acids, including dihydroxyphenylacetic acid isomers. These methods offer high sensitivity and selectivity, allowing for the separation and identification of closely related compounds within complex mixtures.

The mass spectral data for this compound is available in public databases such as PubChem.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₈O₄ |

| Molecular Weight | 168.15 g/mol |

| Top Peak m/z | 168 |

| 2nd Highest m/z | 123 |

| 3rd Highest m/z | 124 |

Source: PubChem CID 597768 nih.gov

While native mass spectrometry and hydrogen/deuterium exchange-mass spectrometry (HDX-MS) are powerful techniques for studying protein conformation and dynamics, and their interactions with ligands, specific applications of these methods to this compound are not prominently reported in the scientific literature. However, these techniques could be valuable in future research to understand how this compound might influence the structure and function of target proteins.

Cell Culture Models for in vitro Investigations (e.g., Caco-2, Min-6, SH-SY5Y neuroblastoma cells)

In vitro cell culture models are indispensable tools for studying the biological effects of compounds in a controlled environment. The Caco-2, Min-6, and SH-SY5Y cell lines are widely used in pharmacology and toxicology research.

Caco-2 cells , derived from human colon adenocarcinoma, are a well-established model for studying intestinal drug absorption and metabolism.

Min-6 cells are a mouse pancreatic beta-cell line used to investigate insulin secretion and beta-cell function.

SH-SY5Y neuroblastoma cells are a human cell line frequently used as an in vitro model for neuronal studies, including those related to neurodegenerative diseases.

Despite the extensive use of these cell lines, specific studies investigating the effects of this compound on Caco-2, Min-6, or SH-SY5Y cells are not readily found in the scientific literature. Research on these cell lines has predominantly focused on the 3,4-isomer (DOPAC) in the context of its role as a dopamine (B1211576) metabolite and its potential biological activities. Future studies using these cell models could help to elucidate the intestinal permeability, effects on insulin secretion, and neuroactivity of this compound.

Animal Models in Pharmacological and Metabolic Studies (e.g., rat, mouse striatum)

Animal models, particularly rodents such as rats and mice, are essential for in vivo pharmacological and metabolic studies. The striatum, a key component of the basal ganglia in the brain, is a region of intense focus for studies on dopamine metabolism.

The vast majority of research on dihydroxyphenylacetic acids in animal models has concentrated on 3,4-dihydroxyphenylacetic acid (DOPAC) due to its significance as a major metabolite of dopamine. These studies have provided critical insights into the regulation of dopamine turnover in the striatum and other brain regions under normal physiological conditions and in response to various drugs.

Specific pharmacological or metabolic studies on this compound in rat or mouse models, including investigations in the striatum, are not well-documented in the available scientific literature. Consequently, the in vivo disposition and effects of this particular isomer remain an area for future investigation.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 3,5-Dihydroxyphenylacetic acid in vitro?

- Methodological Answer : The compound is synthesized via polyketide synthase (PKS) DpgA, which catalyzes the condensation of four malonyl-CoA molecules. In vitro studies using Streptomyces lividans expression systems have demonstrated this pathway, validated by thin-layer chromatography (TLC) with radiolabeled substrates to track product formation .

Q. How can researchers quantify this compound in biological samples?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is recommended for sensitive quantification in complex matrices. For preliminary screening, TLC with radiolabeled substrates (e.g., -malonyl-CoA) provides a cost-effective alternative, as demonstrated in enzymatic assays .

Q. What storage conditions are optimal for maintaining this compound stability?

- Methodological Answer : Store the compound at room temperature in a dry environment to prevent moisture-induced degradation. Avoid exposure to heat (>40°C) and incompatible materials (e.g., strong acids/oxidizers) to preserve stability over extended periods .

Advanced Research Questions

Q. How do temporal degradation effects impact long-term cellular studies using this compound?